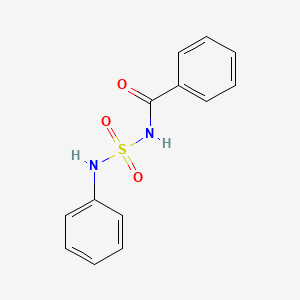

N-(Phenylsulfamoyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

62002-27-1 |

|---|---|

Molecular Formula |

C13H12N2O3S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

N-(phenylsulfamoyl)benzamide |

InChI |

InChI=1S/C13H12N2O3S/c16-13(11-7-3-1-4-8-11)15-19(17,18)14-12-9-5-2-6-10-12/h1-10,14H,(H,15,16) |

InChI Key |

BVFMYNNAEUPDCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Phenylsulfamoyl Benzamide

General Synthetic Routes and Precursors

The construction of the N-(phenylsulfamoyl)benzamide scaffold is generally achieved through a convergent synthesis that hinges on two critical bond formations: the sulfonamide (S-N) linkage and the amide (C-N) linkage. The sequence of these bond-forming steps can vary, but a common strategy involves preparing a key sulfonamide intermediate which is then coupled with a benzoic acid derivative.

The formation of the sulfonamide bond is a foundational step in the synthesis of this class of compounds. A prevalent method involves the reaction of an aromatic amine, such as aniline (B41778) or its substituted variants, with a benzenesulfonyl chloride derivative. nih.gov This reaction typically proceeds readily in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, sulfonamides can be synthesized directly from sulfonic acids or their sodium salts, a method that can be accelerated under microwave irradiation. organic-chemistry.org Another approach involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which are then immediately reacted with an amine to yield the desired sulfonamide. organic-chemistry.org These methods provide versatile entry points to a wide range of sulfonamide intermediates necessary for the subsequent coupling step.

The creation of the amide bond is the second cornerstone of this compound synthesis. This transformation is most frequently accomplished by coupling a carboxylic acid with an amine. researchgate.net For the synthesis of this compound derivatives, this typically involves reacting a sulfonamide bearing a free amine group (such as 4-aminobenzene-1-sulfonamide) with a benzoic acid derivative. researchgate.net

Due to the often low nucleophilicity of the aromatic amine, direct reaction with a carboxylic acid requires activation. researchgate.net This is commonly achieved using peptide coupling reagents. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt), which converts the carboxylic acid into a more reactive intermediate that readily couples with the amine. researchgate.net

Another established method is the Schotten-Baumann reaction, where an amine is treated with an acyl chloride (e.g., benzoyl chloride) in the presence of a base, such as aqueous sodium hydroxide (B78521). researchgate.net This approach is effective for forming the amide bond under biphasic or homogenous conditions.

The efficiency and outcome of the synthesis are highly dependent on the chosen reaction conditions and reagents. The selection of solvent, temperature, and stoichiometry are critical parameters that are optimized for each specific synthetic step. For instance, the formation of an amide bond using thionyl chloride (SOCl2) to create an acyl chloride intermediate may be performed in a solvent like dimethylacetamide (DMA) at reduced temperatures (e.g., -15 to -10 °C) before the addition of the amine. nih.gov In contrast, coupling reactions using reagents like EDCI and HOBt are often carried out at room temperature. researchgate.net Refluxing in solvents such as water or toluene (B28343) may be employed in other transformations, sometimes in the presence of catalysts like copper. nih.govmdpi.com The progress of these reactions is typically monitored using thin-layer chromatography (TLC). researchgate.net

| Step | Reagents | Catalyst/Additive | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| Amide Bond Formation (Acyl Chloride) | Benzoyl chloride, Sulfanilamide | Sodium Hydroxide (NaOH) | Aqueous | Not specified | researchgate.net |

| Amide Bond Formation (Coupling) | Benzoic acid derivative, 4-Aminobenzene-1-sulfonamide | EDCI, HOBt | Not specified | Room Temperature | researchgate.net |

| Acyl Chloride Formation | Carboxylic acid, Thionyl chloride (SOCl₂) | - | Dimethylacetamide (DMA) | -15 to -10 °C to Room Temperature | nih.gov |

| Precursor Synthesis | Not specified | Potassium Hydroxide (KOH), Copper (Cu) | Water (H₂O) | Reflux | nih.gov |

Catalytic Approaches in this compound Synthesis

To improve reaction efficiency, yield, and sustainability, catalytic methods are increasingly being explored for the synthesis of amides and related structures. In the context of amide bond formation, heterogeneous catalysts such as silica-supported polyphosphoric acid and Montmorillonite K10 clay have been shown to be effective in one-pot, three-component condensation reactions to produce bisamides, a related class of compounds. researchgate.net These solid acid catalysts offer advantages in terms of ease of separation and potential for recycling.

More advanced catalytic systems are also being developed for amidation reactions. For example, a bifunctional gold-on-DNA (Au/DNA) catalyst has been reported for the synthesis of amides from alcohols and azides, showcasing the potential for novel catalysts to facilitate key bond formations under mild conditions. rsc.org While not yet specifically reported for this compound, these catalytic strategies represent a promising direction for optimizing the synthesis of this scaffold.

Derivatization Strategies and Analogue Design

Derivatization of the this compound core is a key strategy for modulating its physicochemical properties and biological activity. By systematically modifying the peripheral substituents on the two aromatic rings, chemists can fine-tune the molecule's characteristics to enhance its performance as a potential therapeutic agent.

The design of new this compound analogues is often guided by rational design principles, leveraging structural information from known biologically active molecules. nih.govresearchgate.net A notable example is the development of a series of phenylsulfonyl-benzamides as potential anti-prostate cancer agents, which were designed through the rational modification of the antiandrogen drug bicalutamide (B1683754). nih.gov

In this approach, the core structure of bicalutamide was analyzed, and key pharmacophoric features were retained while other parts were systematically replaced. The rigid and hydrolyzable amide linkage of bicalutamide was replaced with the more stable and flexible sulfonamide group, leading to the phenylsulfonyl-benzamide scaffold. This modification aimed to potentially increase antagonistic activity on the androgen receptor and possibly enhance other off-target antiproliferative mechanisms. nih.gov Further molecular modeling and docking experiments can be used to predict the binding of these new analogues to their biological targets, such as checkpoint kinase 1, guiding the synthesis towards compounds with higher predicted activity. researchgate.net This rational, structure-based approach allows for the focused design of new derivatives with improved therapeutic potential. nih.gov

Introduction of Functional Groups for Modulated Activity

The core structure of this compound serves as a scaffold for chemical modification through the introduction of various functional groups. This strategy is employed to create a library of derivative compounds with potentially modulated activities. The synthesis of these derivatives often involves a linear approach that begins with the modification of a benzoic acid precursor. nih.gov One common method is the chlorosulfonation of benzoic acid, which is then reacted with different amines to produce a range of sulfamoylbenzoic acids. nih.gov

These tailored benzoic acid derivatives can then be coupled with various anilines or other amines to form the final this compound analogues. nih.gov Standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt), are frequently utilized to facilitate the formation of the amide bond. researchgate.net The electronic nature of the aniline reactant has been observed to have little effect on the efficiency of this amide formation. nih.gov

By systematically altering the substituents on both the benzamide (B126) and the phenylsulfamoyl portions of the molecule, chemists can explore structure-activity relationships (SAR). For example, groups such as chloro, methoxy, and cyclopropyl (B3062369) have been incorporated to generate analogues like 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide and 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide. nih.gov This systematic introduction of different chemical moieties allows for the fine-tuning of the molecule's properties.

Table 1: Examples of Introduced Functional Groups and Resulting Derivatives

| Starting Material | Coupling Partner | Key Functional Group Introduced | Example Resulting Derivative |

|---|---|---|---|

| Cyclopropyl sulfonamide-substituted benzoic acid | p-chloroaniline | Chloro group on aniline ring | N-(4-chlorophenyl) substituted sulfamoyl-benzamide nih.gov |

| Cyclopropyl sulfonamide-substituted benzoic acid | p-anisidine | Methoxy group on aniline ring | N-(4-methoxyphenyl) substituted sulfamoyl-benzamide nih.gov |

Hybridization of Binding Modes in Analogue Design

Analogue design for this compound derivatives may incorporate the principle of hybridization. This strategy involves combining distinct structural fragments or chemical motifs from different compound classes into a single, new molecule. The objective is to create a hybrid compound that can potentially interact with biological targets by adopting binding modes characteristic of its parent fragments.

In the context of sulfamoyl-benzamides, this can be seen in the development of distinct groups of compounds based on the core scaffold. For instance, synthetic efforts have produced series of sulfamoylbenzoic acids, sulfamoyl-benzamides, and bis-sulfonamide-carboxamides. nih.gov The design of a bis-sulfonamide-carboxamide, for example, represents a hybridization of two sulfonamide moieties with a central carboxamide linker. This approach creates molecules with a different spatial arrangement and set of potential hydrogen bond donors and acceptors compared to a simpler sulfamoyl-benzamide. Such structural hybridization is a rational design approach to explore new chemical space and develop compounds with novel interaction profiles.

Reaction Progress Monitoring and Isolation Techniques

The synthesis of this compound and its derivatives requires careful monitoring to ensure the reaction proceeds to completion and effective techniques for the isolation and purification of the final product.

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions in real-time. researchgate.netanalyticaltoxicology.com It is a type of planar chromatography performed on a sheet of glass or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel. researchgate.net In the synthesis of N-(4-sulfamoylphenyl)benzamide derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. researchgate.net By spotting the reaction mixture on the TLC plate at various time intervals and developing it in an appropriate solvent system, the progress can be visualized. researchgate.net The completion of the reaction is typically indicated by the disappearance of the starting material spots.

The choice of eluent (mobile phase) is critical for achieving good separation. For N-(4-sulfamoylphenyl)benzamide derivatives, a common eluent system is a 9:1 mixture of chloroform (B151607) and methanol. researchgate.net After development, the separated spots on the TLC plate are visualized, often using methods such as exposure to iodine vapors or irradiation with ultraviolet (UV) light. researchgate.net

Table 2: Typical TLC Parameters for this compound Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel GF coated aluminium sheets | researchgate.net |

| Mobile Phase (Eluent) | Chloroform:Methanol (9:1) | researchgate.net |

| Visualization Method 1 | Iodine Vapors | researchgate.net |

Following the completion of the synthesis as monitored by TLC, the crude product must be isolated and purified. Crystallization is a highly selective separation and purification technique used extensively in the pharmaceutical industry to ensure the chemical purity of a target compound. nih.gov The principle relies on the differential solubility of the desired product and impurities in a chosen solvent system. By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the target compound preferentially forms a crystalline solid, leaving impurities behind in the solution (mother liquor). nih.gov This method is effective for removing unreacted starting materials and reaction by-products from the synthesized this compound derivatives.

In addition to recrystallization, column chromatography serves as another powerful purification technique. While not detailed for this specific compound in the provided sources, it is a standard method where the crude mixture is passed through a column packed with a stationary phase (like silica gel), and separation occurs as different components move through the column at different rates based on their affinity for the stationary and mobile phases. The selection of purification technique, whether recrystallization or chromatography, depends on the nature of the compound and its impurities.

Advanced Spectroscopic and Structural Elucidation of N Phenylsulfamoyl Benzamide and Derivatives

Vibrational and Nuclear Magnetic Resonance Spectroscopy

Vibrational and nuclear magnetic resonance spectroscopy are fundamental tools for the structural elucidation of organic compounds like N-(Phenylsulfamoyl)benzamide. These methods provide detailed information about the molecule's functional groups and the connectivity of its atoms.

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound structure. The analysis of the infrared spectrum reveals absorption bands corresponding to the specific vibrational frequencies of bonds within the molecule.

The key vibrational frequencies are associated with the N-H groups of the amide and sulfonamide, the carbonyl group (C=O) of the amide, and the sulfonyl group (SO2). The N-H stretching vibrations typically appear as distinct bands in the region of 3200-3600 cm⁻¹. tsijournals.com The amide I band, which is primarily due to the C=O stretching vibration, is a strong absorption typically found between 1640 and 1670 cm⁻¹. uc.edumdpi.com The amide II band, resulting from N-H bending and C-N stretching, is observed in the 1523-1533 cm⁻¹ range. rsc.org The sulfonyl group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas(SO2)) and a symmetric stretch (νs(SO2)). rsc.org The asymmetric stretch is typically observed around 1313-1320 cm⁻¹, while the symmetric stretch appears at a lower frequency, generally between 1143 and 1155 cm⁻¹. rsc.org Furthermore, the stretching vibration of the S–N bond can be identified in the 895-914 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations are also present in the 1475-1600 cm⁻¹ range. uc.edu

Table 1: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide & Sulfonamide | N-H stretch | 3231-3349 rsc.org |

| Amide | C=O stretch (Amide I) | 1640-1680 uc.edumdpi.com |

| Aromatic Rings | C=C stretch | 1475-1600 uc.edu |

| Amide | N-H bend (Amide II) | 1523-1533 rsc.org |

| Sulfonyl | Asymmetric SO₂ stretch | 1313-1320 rsc.org |

| Sulfonyl | Symmetric SO₂ stretch | 1143-1155 rsc.org |

¹H NMR spectroscopy provides detailed information about the chemical environment of the protons in this compound. The chemical shift (δ) of each proton is influenced by the surrounding electron density.

In a typical ¹H NMR spectrum, the protons of the amide (-CONH-) and sulfonamide (-SO₂NH-) groups are the most deshielded, appearing as singlets at low field. rsc.org The sulfonamide proton signal is generally found in the range of δ 8.78–10.15 ppm, while the amide proton appears around δ 10.27–10.29 ppm. rsc.org The aromatic protons on the two phenyl rings resonate in the region of δ 6.5–8.0 ppm. rsc.org The specific multiplicity and chemical shifts of these aromatic protons depend on their position relative to the electron-withdrawing sulfamoyl and benzoyl groups. Protons ortho to these groups are typically shifted further downfield compared to the meta and para protons.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Amide N-H | ~10.3 | Singlet |

| Sulfonamide N-H | 8.8 - 10.2 | Singlet |

| Aromatic H (ortho to C=O) | 7.8 - 8.1 | Multiplet |

| Aromatic H (ortho to SO₂) | 7.7 - 7.9 | Multiplet |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum shows distinct signals for each chemically unique carbon atom.

The carbonyl carbon of the amide group is highly deshielded and typically appears in the range of δ 164–172 ppm. bmrb.ioresearchgate.net The aromatic carbons resonate in the region between δ 111 and 160 ppm. rsc.org The carbon atoms directly attached to the nitrogen and sulfur atoms (ipso-carbons) have distinct chemical shifts influenced by these heteroatoms. The chemical shifts of the other aromatic carbons are affected by the electronic nature of the substituents on the rings.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 164 - 172 |

| Aromatic C (ipso to SO₂) | 138 - 145 |

| Aromatic C (ipso to C=O) | 132 - 135 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺•) undergoes fragmentation.

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A characteristic and often base peak in the spectrum of N-acylsulfonamides is the benzoyl cation ([C₆H₅CO]⁺) at a mass-to-charge ratio (m/z) of 105. nih.gov Another significant fragmentation pathway for aromatic sulfonamides involves the loss of a neutral sulfur dioxide (SO₂) molecule, resulting in an [M - 64]⁺• ion. nih.govresearchgate.net Further fragmentation can occur through the cleavage of the S-N bond and C-S bonds, leading to other diagnostic fragment ions.

Table 4: Major Fragment Ions of this compound in Mass Spectrometry

| Fragment Ion | m/z (Mass/Charge) | Description |

|---|---|---|

| [C₁₃H₁₂N₂O₃S]⁺• | 276 | Molecular Ion (M⁺•) |

| [M - SO₂]⁺• | 212 | Loss of sulfur dioxide |

| [C₆H₅SO₂NH₂]⁺• | 156 | Phenylsulfonamide fragment |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation (often base peak) nih.govnih.gov |

Chromatographic Techniques for Analytical Characterization

Chromatographic methods are essential for the separation and purification of this compound and for its quantitative analysis in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For compounds like sulfonamides, which may have limited volatility and thermal stability, derivatization is often required prior to GC-MS analysis. nih.gov Alkylation is a common derivatization technique used to make these compounds more suitable for gas chromatography. nih.gov

The analysis provides two key pieces of information: the retention time from the gas chromatograph, which is characteristic of the compound under specific analytical conditions, and the mass spectrum from the mass spectrometer, which confirms the identity of the eluted compound by its molecular weight and fragmentation pattern. nih.gov This technique is highly sensitive and specific for the identification and quantification of this compound derivatives.

Liquid Chromatography-Diode Array Detection (LC-DAD)

Liquid Chromatography-Diode Array Detection (LC-DAD) is a powerful technique for the separation and identification of compounds in a mixture. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase, while the diode array detector provides spectral information across a range of wavelengths simultaneously. This spectral data can aid in peak identification and purity assessment.

In a typical LC-DAD analysis of this compound, a reversed-phase column is employed. The method's parameters are optimized to achieve a good resolution and peak shape. The UV-Vis spectrum obtained from the DAD can be used to confirm the identity of the compound by comparing it with a reference standard. The retention time is a characteristic feature for identification under specific chromatographic conditions.

Table 1: Representative LC-DAD Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (with spectral scanning from 200-400 nm) |

| Expected Retention Time | ~ 5.8 min |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of pharmaceutical compounds, including this compound. wu.ac.th By providing high-resolution separation, HPLC can detect and quantify the presence of any impurities, such as starting materials, byproducts, or degradation products. wu.ac.th

For purity assessment, a gradient elution method is often preferred as it allows for the separation of compounds with a wide range of polarities. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. The method must be validated to ensure its accuracy, precision, linearity, and sensitivity. wu.ac.th

Table 2: Illustrative HPLC Gradient Method for Purity Assessment of this compound

| Time (min) | % Mobile Phase A (0.1% Acetic Acid in Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

Flow Rate: 1.2 mL/min

Column: C8 (150 mm x 4.6 mm, 3.5 µm)

Detection: UV at 254 nm

Complementary Spectroscopic Techniques for Comprehensive Characterization

While chromatographic techniques are excellent for separation and quantification, a combination of spectroscopic methods is essential for unambiguous structural elucidation. jchps.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H, C=O (amide), and S=O (sulfonamide) stretching vibrations would be expected in the IR spectrum of this compound.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can offer further structural insights.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Resonances in the aromatic region (7-8 ppm) corresponding to the phenyl rings; signals for the N-H protons. |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), and aromatic carbons (120-140 ppm). |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1340 & ~1160 (S=O asymmetric and symmetric stretch). |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |

The synergistic use of these chromatographic and spectroscopic techniques provides a robust and comprehensive characterization of this compound, ensuring its identity and purity for any subsequent applications.

Crystal Engineering and Solid State Analysis of N Phenylsulfamoyl Benzamide Structures

Single-Crystal X-ray Diffraction (SC-XRD) Studies for Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves irradiating a single crystal of N-(Phenylsulfamoyl)benzamide with a focused X-ray beam. The crystal diffracts the X-rays in a unique pattern, which is dependent on the arrangement of electrons, and therefore atoms, within the crystal lattice. By collecting and analyzing the intensities and positions of these diffracted spots, it is possible to construct a three-dimensional model of the molecule and determine how multiple molecules are arranged in the unit cell, the fundamental repeating unit of the crystal.

A typical SC-XRD study would yield crucial crystallographic data for this compound. While a comprehensive search of the Cambridge Crystallographic Data Centre (CCDC) and other scientific literature did not yield a publicly available crystal structure for this compound, a hypothetical data table from such an analysis would include the parameters listed below.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C13H12N2O3S |

| Formula Weight | The molar mass of the compound. | 276.31 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| a, b, c (Å) | The dimensions of the unit cell. | Hypothetical values |

| α, β, γ (°) | The angles of the unit cell. | Hypothetical values |

| Volume (ų) | The volume of the unit cell. | Hypothetical value |

| Z | The number of molecules per unit cell. | Hypothetical value |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | Hypothetical value |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental data. | Hypothetical value |

This data would provide the definitive molecular structure, including bond lengths, bond angles, and torsion angles, confirming the connectivity and three-dimensional shape of the this compound molecule in the solid state.

Molecular Conformation and Packing Analysis in the Solid State

The data obtained from SC-XRD allows for a detailed analysis of the molecular conformation of this compound. This refers to the specific spatial arrangement of the atoms in the molecule, which can be influenced by the stabilizing forces within the crystal lattice. Key conformational features would include the dihedral angles between the phenyl rings and the planarity of the benzamide (B126) and sulfamoyl groups.

Furthermore, the crystal packing, or the arrangement of molecules relative to one another in the crystal, can be thoroughly examined. This analysis reveals how the molecules orient themselves to maximize attractive intermolecular interactions and achieve a thermodynamically stable arrangement. The packing motif could involve arrangements such as herringbone, stacked, or more complex three-dimensional networks, which are dictated by the molecule's shape and the nature of its intermolecular interactions.

Intermolecular Interactions and Hydrogen Bonding Networks

The stability of the crystal lattice of this compound is determined by a network of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, collectively dictate the crystal's properties. For this compound, the presence of N-H and C=O groups suggests the prominent role of hydrogen bonding. Specifically, N-H···O hydrogen bonds are expected to be a key feature, potentially linking molecules into chains, dimers, or more complex three-dimensional architectures.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can gain a detailed understanding of the molecular environment.

For this compound, a Hirshfeld surface analysis would involve:

d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter (red), equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms. Red spots on the d_norm surface would indicate the locations of strong interactions, such as hydrogen bonds.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | Hypothetical value |

| O···H / H···O | Hypothetical value |

| C···H / H···C | Hypothetical value |

| S···H / H···S | Hypothetical value |

| Other | Hypothetical value |

Energy Framework Analysis

To further quantify the intermolecular interactions, an energy framework analysis can be performed. This computational method, often used in conjunction with Hirshfeld surface analysis, calculates the interaction energies between a central molecule and its neighbors within the crystal lattice. The total interaction energy is typically broken down into its electrostatic, polarization, dispersion, and repulsion components.

This analysis provides a visual representation of the crystal's energetic architecture, often depicted as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. For this compound, this would reveal the dominant forces in the crystal packing. For instance, it would show whether the structure is primarily stabilized by electrostatic interactions (like hydrogen bonds) or by dispersion forces (like π-π stacking).

| Energy Component | Interaction Energy (kJ/mol) |

|---|---|

| Electrostatic | Hypothetical value |

| Polarization | Hypothetical value |

| Dispersion | Hypothetical value |

| Repulsion | Hypothetical value |

| Total | Hypothetical value |

By calculating these energies, a quantitative understanding of the forces governing the supramolecular assembly of this compound can be achieved, providing a deeper insight into the crystal's stability and potential polymorphism.

Computational Chemistry and Theoretical Investigations of N Phenylsulfamoyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model molecular behavior at the electronic level. These methods allow for the prediction of various properties, including molecular geometry, orbital energies, and electronic distribution, which are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations for N-(Phenylsulfamoyl)benzamide have been performed using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and the 6-31G(d,p) basis set to investigate its structural and electronic properties. tandfonline.com

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation of the molecule. For this compound, its molecular structure was optimized using the DFT/B3LYP/6-31G(d,p) level of theory. tandfonline.com This process determines the most stable three-dimensional arrangement of the atoms by calculating bond lengths, bond angles, and dihedral (torsion) angles that correspond to a minimum on the potential energy surface. While the optimization confirms the stable structure of the molecule, detailed tables of these specific geometric parameters for this compound are not detailed in the referenced literature. tandfonline.com

Global chemical reactivity descriptors are theoretical indices that provide valuable information about the stability, reactivity, and behavior of a chemical species. These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). For this compound, these have been calculated to predict its chemical behavior. tandfonline.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It describes the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η).

The calculated values for this compound are presented in the table below. tandfonline.com

| Parameter | Symbol | Value (Hartree) | Value (eV) |

|---|---|---|---|

| Ionization Potential | I | 0.26422 | 7.190 |

| Electron Affinity | A | 0.07106 | 1.934 |

| Chemical Hardness | η | 0.09658 | 2.628 |

| Chemical Softness | S | 10.35411 | 0.380 |

| Chemical Potential | μ | -0.16764 | -4.562 |

| Electronegativity | χ | 0.16764 | 4.562 |

| Electrophilicity Index | ω | 0.14555 | 3.961 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔEgap), is a critical parameter for determining molecular stability and reactivity. tandfonline.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com Conversely, a small energy gap indicates a molecule is more reactive and suggests the possibility of intramolecular charge transfer. tandfonline.com The calculated FMO energies and the corresponding energy gap for this compound are summarized below. tandfonline.com

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| EHOMO | -0.26422 | -7.190 |

| ELUMO | -0.07106 | -1.934 |

| ΔEgap (HOMO-LUMO) | 0.19316 | 5.256 |

The energy gap of 5.256 eV suggests that this compound is a relatively stable molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically associated with lone pairs on electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green: Regions of neutral or near-zero potential.

While a specific MEP map for this compound is not provided in the primary literature, analysis of related compounds shows that the most negative potential (red/yellow regions) is typically localized over the electronegative oxygen atoms of the sulfamoyl (SO₂) and benzamide (B126) (C=O) groups. nih.gov The most positive potential (blue regions) is expected around the hydrogen atoms of the N-H groups, making them potential sites for hydrogen bonding. This analysis helps in understanding the intermolecular interactions the molecule can engage in. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and conjugative interactions within a molecule. It provides a detailed picture of the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated, where a higher E(2) value indicates a more significant interaction and greater molecular stability.

Common interactions analyzed include those from lone pair orbitals (LP) to anti-bonding orbitals (π* or σ*) and from bonding orbitals (π or σ) to anti-bonding orbitals. This analysis provides quantitative insight into phenomena like hyperconjugation and resonance. A comprehensive NBO analysis for this compound, including specific E(2) stabilization energies, was not reported in the reviewed scientific literature.

Density Functional Theory (DFT) Studies

Non-Linear Optical (NLO) Properties

Theoretical calculations of the non-linear optical (NLO) properties of organic molecules like this compound are essential for identifying potential applications in optoelectronics. The NLO response of a molecule is determined by its molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which can lead to significant intramolecular charge transfer.

Computational methods, primarily density functional theory (DFT), are employed to calculate key NLO parameters such as the first-order hyperpolarizability (β). These calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical factor, with a smaller energy gap generally correlating with a larger NLO response. While specific experimental or theoretical NLO data for this compound is not extensively available in the reviewed literature, studies on analogous aromatic sulfonamides and benzamides provide a framework for understanding its potential. For instance, theoretical investigations on similar molecules demonstrate that the arrangement of phenyl rings and the sulfamoyl and benzamide groups can create a push-pull system, which is conducive to NLO activity. The computational analysis of such compounds reveals how electronic transitions contribute to their hyperpolarizability.

Table 1: Theoretical NLO Properties of Analagous Aromatic Molecules

| Molecule Type | Computational Method | Key Findings |

|---|---|---|

| Azo-polymers | Ab initio | Enhanced optical properties and trans-cis photoisomerization contribute to the nonlinear optical response. nih.gov |

| Sudan Dyes | DFT | The azo group facilitates extended electronic conjugation, leading to attractive NLO characteristics. researchgate.net |

This table presents findings for structurally related or methodologically similar compounds to illustrate the principles of NLO property investigation, in the absence of specific data for this compound.

Molecular Docking Simulations of Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein receptor.

Molecular docking simulations are instrumental in identifying the binding pockets of target proteins and the key amino acid residues that interact with ligands like this compound. nih.govmdpi.com In studies of related benzamide and sulfonamide derivatives, docking analyses have successfully elucidated the critical residues within the active sites of various enzymes. nih.govmdpi.com For example, in the context of topoisomerase inhibitors, docking studies of benzamide derivatives have identified specific interactions with amino acids such as ASN352 and LYS425 in the Topo I enzyme active site. mdpi.com Similarly, for other targets, key residues are identified by their proximity to the docked ligand and their potential to form significant intermolecular interactions. The process involves preparing the 3D structures of both the ligand and the receptor, followed by a search algorithm that explores various binding poses of the ligand within the receptor's active site. mdpi.com

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the binding affinity and specificity of the ligand. For this compound, the key interactions would likely involve:

Hydrophobic Interactions: The phenyl rings in this compound can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Electrostatic Interactions: The polar nature of the sulfamoyl and benzamide groups can lead to electrostatic interactions with charged or polar residues in the receptor. researchgate.net

Pi-Pi Stacking: The aromatic rings of the ligand can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, further stabilizing the complex. nih.gov

Table 2: Key Intermolecular Interactions of Benzamide Derivatives from Docking Studies

| Compound Type | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Benzamide Derivatives | DNA Gyrase B | ARG 76, GLY 101 | Hydrogen Bonding nih.gov |

| Benzamide Derivatives | Topoisomerase IIα | DG13, ARG487 | Hydrogen Bonding, Pi Interactions mdpi.com |

This table is illustrative and based on findings for various benzamide derivatives to demonstrate the types of interactions identified through molecular docking.

Docking programs use scoring functions to estimate the binding affinity of a ligand to its target. nih.gov This score is typically expressed in units of energy (e.g., kcal/mol), with lower (more negative) values indicating a more favorable binding interaction. nih.gov The scoring function evaluates various factors, including intermolecular interactions and the conformational strain of the ligand upon binding. nih.govnih.gov

Different conformers (spatial arrangements) of the ligand are evaluated, and the one with the best score is considered the most likely binding mode. nih.gov For benzamide derivatives, docking scores have been used to rank compounds and predict their potential biological activity. nih.govnih.gov For example, in a study of benzamide derivatives as potential antibacterial agents, docking scores ranged from -43.46 to -67.58, with the lowest scores indicating the most promising candidates. nih.gov

In silico virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be either ligand-based or structure-based. Structure-based virtual screening utilizes the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This methodology has been successfully applied to identify novel inhibitors for various targets using scaffolds related to this compound. The process allows for the rapid and cost-effective screening of millions of compounds, prioritizing a smaller, more manageable number for experimental testing.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of how the complex behaves in a simulated physiological environment.

These simulations can confirm the stability of the binding pose predicted by docking. A stable complex will show minimal deviation in the ligand's position and conformation within the binding pocket throughout the simulation. Key metrics analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability. The analysis of hydrogen bond persistence and other intermolecular interactions over the simulation time provides further insight into the stability of the complex. MD simulations are crucial for validating docking results and providing a more accurate prediction of the ligand's behavior in a biological system.

In Silico Drug-Likeness and Pharmacokinetic Profiling Prediction

Computational chemistry plays a pivotal role in modern drug discovery by predicting the viability of a compound as a potential drug candidate before extensive laboratory testing. For this compound and its derivatives, in silico tools are employed to forecast their drug-likeness and pharmacokinetic profiles, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). These predictions are crucial for identifying molecules with favorable properties and filtering out those likely to fail in later developmental stages.

The evaluation of drug-likeness is commonly performed using a set of rules derived from the analysis of successful oral drugs. These rules, including Lipinski's Rule of Five, Ghose's Filter, Veber's Rule, and Egan's Rule, assess physicochemical properties such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors to estimate the compound's potential for good oral bioavailability. researchgate.net

Pharmacokinetic (ADMET) profiling provides deeper insights into how a compound might behave within a biological system. Web-based platforms like SwissADME and pkCSM are frequently utilized to generate these predictions. mdpi.comnih.gov These tools model properties like human intestinal absorption (HIA), permeability through biological barriers such as the blood-brain barrier (BBB) and Caco-2 cell monolayers, interaction with metabolic enzymes like the Cytochrome P450 (CYP) family, and potential toxicity, including mutagenicity (AMES test) and hepatotoxicity. researchgate.netmdpi.com

While specific, comprehensive in silico analysis for this compound is not extensively detailed in the available literature, the predictive data for structurally analogous compounds, such as N-(phenylcarbamoyl)benzamide, offer valuable insights into the expected profile. researchgate.net The data generated from these computational studies are typically presented in detailed tables to guide further research and chemical modification.

Predicted Drug-Likeness Profile

The drug-likeness of a compound is assessed against established medicinal chemistry rules to predict its potential as an orally active drug. These filters help to minimize the risk of poor pharmacokinetic profiles during development.

| Parameter/Rule | Predicted Value/Violation Status | Acceptable Range/Criteria |

|---|---|---|

| Lipinski's Rule of Five | No Violations (Predicted) | ≤ 1 Violation |

| Molecular Weight (MW) | ~276.3 g/mol | ≤ 500 g/mol |

| LogP (Lipophilicity) | ~2.0 - 2.5 | ≤ 5 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Ghose's Filter | No Violations (Predicted) | - |

| Veber's Rule | No Violations (Predicted) | - |

| Egan's Rule | No Violations (Predicted) | - |

Predicted Pharmacokinetic (ADMET) Profile

The ADMET profile predicts the disposition of a drug in the body. The following table summarizes key pharmacokinetic parameters predicted for compounds structurally similar to this compound, based on computational models. researchgate.net

| ADMET Property | Parameter | Predicted Value/Outcome |

|---|---|---|

| Absorption | Human Intestinal Absorption (%HIA) | High (e.g., > 90%) |

| Caco-2 Permeability (log Papp) | High | |

| Distribution | Blood-Brain Barrier (BBB) Permeability (logBB) | Predicted to cross BBB |

| Metabolism | CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No | |

| CYP Total Clearance (log ml/min/kg) | ~0.263 (for a related compound) researchgate.net | |

| Excretion | Renal OCT2 Substrate | No (for a related compound) researchgate.net |

| Toxicity | AMES Toxicity (Mutagenicity) | Non-mutagenic researchgate.net |

| Hepatotoxicity | Non-hepatotoxic researchgate.net |

Mechanistic Biological Interactions and Structure Activity Relationships Sar of N Phenylsulfamoyl Benzamide

Enzyme Binding and Mechanistic Inhibition/Activation (Non-Clinical Focus)

N-(Phenylsulfamoyl)benzamide derivatives have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. nih.gov These compounds bind to an allosteric site on the enzyme, distinct from the glucose binding site, inducing a conformational change that enhances the enzyme's catalytic activity. nih.gov The activation mechanism is primarily driven by a combination of hydrogen bonding and hydrophobic interactions between the ligand and amino acid residues within the allosteric pocket. nih.gov

The general structure of these benzamide-based activators allows for strategic modifications to optimize their interaction with the GK enzyme. The substitutions on the benzamide (B126) nucleus are designed to achieve significant hydrogen bond and hydrophobic interactions with the amino acid residues in the allosteric site of the GK protein, based on the pharmacophoric requirements for ligand binding. nih.gov For instance, in a series of 3,5-disubstituted benzamide analogues, specific substitutions were made to enhance these interactions, leading to potent GK activation. nih.gov

Table 1: Research Findings on Glucokinase Activation by Benzamide Derivatives

| Compound ID | Substitution Pattern | In Vitro Activity | Key Interactions |

|---|

Derivatives of this compound belong to the sulfonamide class of compounds, which are well-established inhibitors of carbonic anhydrases (CAs), including the cytosolic isoform CAII. The primary mechanism of inhibition involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.govacs.org This interaction displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. nih.gov

Table 2: Research Findings on Carbonic Anhydrase II Inhibition by Benzamide Sulfonamides

| Compound Class | General Inhibition Mechanism | Key Interactions |

|---|

While direct studies on the inhibition of α-glucosidase and α-amylase by the parent this compound are not extensively detailed, research on related benzamide and benzoic acid derivatives provides insights into potential inhibitory mechanisms and structure-activity relationships (SAR). nih.govnih.govnih.gov Inhibition of these enzymes is a key strategy for managing postprandial hyperglycemia. frontiersin.org

For α-glucosidase, benzimidazole-thioquinoline derivatives have shown that substitutions on the benzyl (B1604629) ring significantly impact inhibitory activity. nih.gov For instance, the introduction of halogen groups, such as fluorine or bromine, can enhance potency. nih.gov The position of the substituent is also critical, with para-substituted compounds often showing better activity than ortho- or meta-substituted ones. nih.gov Molecular docking studies of related inhibitors suggest that interactions with key active site residues, such as Asp203, Asp542, and His600, are crucial for inhibition. mdpi.com

In the case of α-amylase, studies on benzoic acid derivatives indicate that hydrogen bonding and hydrophobic interactions are the primary forces driving inhibition. nih.gov The number and position of hydroxyl groups on the benzene (B151609) ring have been shown to significantly affect inhibitory potency, with certain patterns leading to stronger inhibition. nih.gov Flavonoids, which share some structural similarities with the aromatic portions of this compound, are known to inhibit α-amylase, with their activity often correlated to the number of hydroxyl groups. nih.gov

Table 3: SAR Insights for Glycosidase Inhibition by Related Benzamide Derivatives

| Enzyme | Key SAR Observations from Related Compounds |

|---|---|

| α-Glucosidase | - Halogen substitutions on aromatic rings can enhance activity. nih.gov - Position of substituents is crucial for potency. nih.gov |

N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes that catalyzes the attachment of myristate to the N-terminal glycine (B1666218) of a variety of proteins. nih.gov Sulfonamide-containing compounds have been identified as potent inhibitors of NMT. nih.gov The inhibitory mechanism of these compounds often involves binding to the peptide substrate pocket of the enzyme. nih.gov

A common feature in the mechanism of NMT inhibition by some small molecules is the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the enzyme. nih.gov For pyrazole (B372694) sulfonamide inhibitors, X-ray crystallography has revealed that they bind in the peptide substrate pocket. nih.gov The potency of NMT inhibitors can be linked to their ability to stabilize a closed conformation of the enzyme, effectively trapping the inhibitor and preventing the catalytic cycle. mdpi.com Key interactions for some inhibitors include a hydrogen bond with Ser405 and π-π stacking interactions with Phe190. nih.gov

Table 4: Mechanistic Insights into NMT Inhibition by Sulfonamide-Related Compounds

| Inhibitor Class | Key Mechanistic Features | Important Interactions |

|---|

The interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), is a critical immune checkpoint that can be exploited by cancer cells to evade immune surveillance. Small molecules, including sulfonamide derivatives, have been developed to inhibit this protein-protein interaction. ekb.eg

The mechanism of action for many small-molecule PD-L1 inhibitors involves inducing the dimerization of PD-L1 on the cell surface, which prevents its interaction with PD-1. mdpi.com For a series of benzamide derivatives, docking studies have shown that the amide group can form a crucial hydrogen bond with the key residue Ala121 in the A chain of the PD-L1 dimer interface. nih.gov In a study of sulfonamide derivatives coupled with salicylamide (B354443) or anisamide scaffolds, a derivative, 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide, was found to form a hydrogen bond with Ala121 of chain B. researchgate.net This interaction appears to be a key determinant of inhibitory activity for this class of compounds.

Table 5: Research Findings on PD-L1 Inhibition by Benzamide and Sulfonamide Derivatives

| Compound Class | Inhibition Mechanism | Key Interactions |

|---|

DNA gyrase is a bacterial type II topoisomerase that is a validated target for antibacterial agents. The GyrB subunit possesses an ATP-binding site that is a target for numerous inhibitors. nih.gov Benzamide derivatives have been explored as inhibitors of this site.

Table 6: Insights into DNA Gyrase B Inhibition by Benzamide-Related Compounds

| Inhibitor Class | Binding Site | Key Interactions |

|---|

Other Protein Target Interactions

While the primary targets of this compound and its analogs are diverse, research into related benzamide and sulfonamide structures has revealed interactions with several other key proteins. These findings suggest potential broader mechanisms of action for this class of compounds.

One area of investigation involves enzymes crucial for nucleotide biosynthesis and DNA repair. For instance, benzamide riboside, a nucleoside prodrug, is metabolized into benzamide adenine (B156593) dinucleotide (BAD), which acts as a potent inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme is critical for the production of guanine (B1146940) nucleotides. Notably, inhibitors of IMPDH, including some benzamide derivatives, have also been shown to directly inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. nih.gov This dual inhibition highlights a potential mechanism for inducing apoptosis in rapidly proliferating cells.

Furthermore, studies on structurally related acetamide-sulfonamide scaffolds have identified the enzyme urease as a viable target. mdpi.com Molecular modeling and kinetic studies of these compounds have elucidated their binding mechanism within the urease active site, indicating that the sulfonamide moiety can effectively interact with key residues. mdpi.com

These interactions are summarized in the table below:

Table 1: Potential Protein Targets of Related Benzamide and Sulfonamide Scaffolds| Target Protein | Compound Class Studied | Potential Effect | Source |

|---|---|---|---|

| Inosine 5'-monophosphate dehydrogenase (IMPDH) | Benzamide Riboside | Inhibition of guanylate synthesis | nih.gov |

| Poly(ADP-ribose) polymerase (PARP) | IMPDH Inhibitors (including Benzamides) | Inhibition of DNA repair | nih.gov |

| Urease | Acetamide-Sulfonamide Conjugates | Enzyme inhibition | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation

The biological activity of this compound derivatives is highly dependent on their molecular structure. Systematic SAR studies have been conducted to understand how modifications to different parts of the molecule influence its potency and target specificity. These investigations are crucial for designing more effective and selective compounds. nih.gov

Research on substituted sulfamoyl benzamidothiazoles, which share the core benzamide structure, has shown that systematic modifications can lead to compounds with enhanced potency in prolonging NF-κB activation. nih.gov These studies aim to identify which positions on the chemical scaffold can be altered to improve activity while providing insights for the future design of affinity probes to identify specific target receptors. nih.gov

Impact of Substituent Electronic and Steric Effects on Biological Activity

The electronic properties and size of substituents on the phenyl rings of the this compound scaffold play a critical role in determining biological activity.

Electronic Effects: Studies on various N-phenylbenzamide derivatives have demonstrated that the presence of electron-withdrawing groups is often essential for potency. dspace.unza.zm For example, in the context of antischistosomal agents, analogs containing nitro (NO₂) and trifluoromethyl (CF₃) groups on the phenyl rings exhibited enhanced activity. dspace.unza.zm The position of these substituents (ortho or meta) did not appear to significantly alter this activity. dspace.unza.zm

Steric Effects: The size and spatial arrangement of substituents also have a significant impact. Research on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) suggests that less steric bulk on the aniline (B41778) portion of the molecule may lead to increased activity. mdpi.com It is hypothesized that smaller substituents reduce steric hindrance, thereby facilitating more effective binding of the compound to its target receptor. mdpi.com Similarly, SAR studies of antiplasmodial 2-phenoxybenzamides found that the activity and cytotoxicity were strongly dependent on the size of the substituents. researchgate.net

The interplay of these factors is summarized in the table below.

Table 2: Influence of Substituents on Biological Activity

| Substituent Property | Example Group(s) | Observed Effect on Activity | Rationale | Source(s) |

|---|---|---|---|---|

| Electronic | Nitro (NO₂), Trifluoromethyl (CF₃) | Enhancement | Electron-withdrawing nature is crucial for potency. | dspace.unza.zm |

| Steric | Smaller functional groups | Increase | Reduced steric hindrance allows for better binding to the target receptor. | mdpi.comresearchgate.net |

Role of Molecular Recognition Motifs in Enzyme Binding and Activity

The core structure of this compound and its analogs serves as a molecular scaffold that presents key functional groups for recognition by biological targets. The specific arrangement of the benzamide and sulfamoyl groups creates a motif that can engage in hydrogen bonding, hydrophobic, and electrostatic interactions within an enzyme's active site.

In one chemotype bearing a substituted sulfamoyl benzamidothiazole structure, this core motif was found to be specific for enhancing NF-κB activation. nih.gov Systematic SAR studies on this scaffold involved synthesizing analogs with modifications at various sites to probe the binding pocket. nih.gov By observing how changes in chain length or the introduction of different functional groups at specific positions altered the biological response, researchers could infer the key recognition elements required for activity. nih.gov This approach helps to map the molecular interactions that govern the binding and modulation of the target protein. nih.gov

Correlation of Molecular Modeling with Biological Activity

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are increasingly used to predict and rationalize the biological activities of this compound derivatives. These in silico techniques provide valuable insights into how these molecules interact with their protein targets at an atomic level, correlating well with experimental data.

Molecular docking studies have been successfully employed to predict the binding modes of related acetamide-sulfonamide compounds within the active site of the urease enzyme. mdpi.com These models help to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Similarly, in silico docking has been used to evaluate the potential antiviral activity of N-benzoyl-N'-phenylthiourea derivatives, with the calculated docking scores showing a correlation with predicted activity. ubaya.ac.id Regression analysis in such studies can quantify the relationship between calculated physicochemical parameters and observed biological effects. ubaya.ac.id

MD simulations further refine these models by simulating the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes that may occur. mdpi.com

Cellular Mechanistic Investigations (Non-Clinical Focus)

Investigations at the cellular level have begun to uncover the mechanisms through which N-substituted benzamides exert their effects, particularly concerning the regulation of cell proliferation and survival.

Cell Cycle Modulation

Certain N-substituted benzamides have been shown to interfere with the normal progression of the cell cycle. nih.gov Studies using declopramide (B1670142), a representative N-substituted benzamide, demonstrated its ability to induce a cell cycle block at the G2/M phase in both the mouse 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov This arrest prevents cells from entering mitosis, ultimately inhibiting proliferation.

An important finding from these studies is that the G2/M arrest occurs independently of the tumor suppressor protein p53. nih.gov The cell cycle block was observed in p53-deficient HL60 cells, indicating that the signaling pathways triggered by these benzamides are distinct from the canonical p53-dependent DNA damage response. nih.gov Furthermore, the cell cycle arrest was also observed in the presence of broad-spectrum caspase inhibitors, suggesting that the block is an event that can occur independently of, or upstream from, the execution of apoptosis. nih.gov

Apoptosis Induction Pathways

While direct studies on the apoptosis induction pathways of this compound are not extensively detailed in available literature, research on the broader class of N-substituted benzamides provides significant insights into its potential mechanisms. Studies using declopramide (3CPA) as a lead compound for N-substituted benzamides demonstrate a capacity to induce apoptosis in cancer cell lines through a distinct signaling cascade. nih.govnih.govresearchgate.net

The primary mechanism identified for this class of compounds is the activation of the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which subsequently activates caspase-9, an initiator caspase. nih.gov The activation of caspase-9 triggers a downstream cascade of executioner caspases, ultimately leading to programmed cell death. nih.gov

A notable characteristic of the apoptosis induced by these N-substituted benzamides is its independence from the tumor suppressor protein p53. nih.gov Apoptosis has been observed in p53-deficient cell lines, indicating that the signaling pathway does not rely on p53 activation. nih.govnih.gov Furthermore, the overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, confirming the central role of the mitochondrial pathway. nih.govnih.govresearchgate.net

Research on other novel sulfonamide derivatives has also shown the ability to induce apoptosis, sometimes engaging both intrinsic and extrinsic pathways. nih.gov For instance, some sulfonamides cause cell death through the loss of mitochondrial potential (intrinsic pathway) and increased expression of the Fas receptor (extrinsic pathway). nih.gov These compounds can also induce cell cycle arrest, an event that often precedes apoptosis. nih.govnih.govnih.gov

Table 1: Apoptosis Induction Mechanisms of Related Benzamide and Sulfonamide Derivatives

| Compound Class/Example | Cell Line(s) | Key Mechanistic Findings |

|---|---|---|

| N-substituted benzamides (e.g., Declopramide) | 70Z/3 (murine pre-B cell), HL60 (human promyelocytic leukemia) | Induces cytochrome c release and caspase-9 activation (Mitochondrial Pathway). nih.govnih.gov |

| N-substituted benzamides (e.g., Declopramide) | 70Z/3, HL60 | Apoptosis induction is independent of p53 activation. nih.govnih.gov |

| N-substituted benzamides (e.g., Declopramide) | 70Z/3 | Over-expression of Bcl-2 inhibits apoptosis. nih.govnih.gov |

| 2,4-Dinitrobenzenesulfonamide derivative (S1) | K562, Jurkat (leukemia cells) | Activates both intrinsic (mitochondrial potential loss) and extrinsic (increased FasR expression) pathways in K562 cells. nih.gov |

| 2-hydroxy-N-(arylalkyl)benzamides | G361 (melanoma) | Induces activation of caspases and cleavage of PARP (poly-(ADP-ribose)polymerase). nih.gov |

Antioxidant Activity Evaluation and Free Radical Scavenging Mechanisms

Specific evaluations of the antioxidant activity of this compound are limited in published research. However, the general classes of sulfonamide and benzamide derivatives have been investigated for their potential as antioxidants and free radical scavengers. The core mechanism of antioxidant activity for many chemical compounds involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. mdpi.com

The evaluation of antioxidant potential is commonly performed using in vitro assays. A prevalent method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this test, the ability of a compound to donate a hydrogen atom or electron is measured by the reduction of the stable DPPH radical, which is observed as a change in color. mdpi.com

Studies on sulfonamide derivatives of other molecules, such as gallic acid, have demonstrated significant antioxidant capabilities. mdpi.com In these cases, the activity is largely attributed to the presence of hydroxyl (-OH) groups on the aromatic ring, which can readily donate a hydrogen atom to stabilize free radicals. mdpi.com While this compound lacks these specific hydroxyl groups, the complex electronic environment of the dual aromatic rings connected by the sulfamoyl-amide bridge may still confer some capacity to interact with and stabilize reactive oxygen species (ROS). The general principle involves the antioxidant molecule accepting the unpaired electron from a free radical, becoming a radical itself, but one that is much more stable and less reactive due to delocalization of the electron across its structure.

Further research into this compound and its close analogs is necessary to fully elucidate its specific free radical scavenging mechanisms and to quantify its antioxidant potential relative to established antioxidant compounds.

Table 2: Antioxidant Activity of Structurally Related Sulfonamide Derivatives

| Compound/Class | Assay | Key Findings & Mechanism |

|---|---|---|

| Sulfonamide derivatives of Gallic Acid (e.g., 3,4,5-THBS) | DPPH Radical Scavenging | Demonstrated concentration-dependent scavenging activity, attributed to hydrogen donation from hydroxyl groups. mdpi.com |

| Sulfonamide derivatives of Gallic Acid (e.g., 3,4,5-THBS) | Reactive Oxygen Species (ROS) Assay | Significantly reduced intracellular ROS levels in HIEC-6 cells. mdpi.com |

| General Sulfonamide derivatives | DPPH Radical Scavenging | Various derivatives show good to moderate antioxidant potential in DPPH assays. researchgate.net |

Future Research Directions and Translational Perspectives

Development of Integrated Experimental and Theoretical Approaches

The synergy between computational modeling and empirical laboratory work is becoming increasingly crucial in the development of novel benzamide (B126) derivatives. This integrated approach accelerates the discovery process, reduces costs, and provides deep mechanistic insights that are unattainable through experimentation alone.

Theoretical studies, primarily through molecular docking and Density Functional Theory (DFT), are instrumental in the early stages of research. Molecular docking allows scientists to predict how different sulfamoyl benzamide derivatives will bind to the active sites of target proteins, such as enzymes or receptors. nih.govtandfonline.comresearchgate.net For instance, docking simulations for a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives against α-glucosidase and α-amylase revealed favorable binding interactions and reasonable dock scores ranging from -8.0 to -11.1 kcal/mol, guiding the identification of the most promising antidiabetic candidates. tandfonline.com Similarly, docking studies of other benzamide series against human carbonic anhydrase II showed good binding scores up to -9.4 kcal/mol, helping to explain their inhibitory activity. tandfonline.com These computational predictions help prioritize which molecules to synthesize for laboratory testing.

Experimental approaches then validate these theoretical findings. Synthesis of the prioritized compounds is followed by structural confirmation using techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry. tandfonline.comresearchgate.net The biological activity is then assessed through in vitro assays. For compounds showing significant activity, further computational analysis, such as molecular dynamic simulations, can be performed to understand the stability of the ligand-protein complex over time. tandfonline.com This iterative cycle of prediction, synthesis, and testing refines the understanding of structure-activity relationships (SAR), enabling the rational design of more potent and selective molecules. researchgate.netnih.gov

| Parameter | Theoretical Approach (Example) | Experimental Approach (Example) | Purpose |

| Binding Affinity | Molecular Docking (Binding Energy: -8 to -11 kcal/mol) tandfonline.com | In Vitro Enzyme Inhibition Assay (IC₅₀ values) tandfonline.com | To predict and confirm the potency of the compound against a biological target. |

| Structure | DFT Calculations (Optimized molecular geometry) | X-ray Crystallography, NMR Spectroscopy researchgate.net | To determine the 3D structure and confirm the chemical identity of the synthesized compound. |

| Complex Stability | Molecular Dynamics Simulations (RMSD analysis) tandfonline.com | Biophysical techniques (e.g., SPR, ITC) | To assess the stability and dynamics of the compound when bound to its target protein. |

Exploration of Novel Applications in Chemical Biology

The sulfamoyl benzamide scaffold is a versatile platform for developing chemical probes and therapeutic leads for a wide range of biological targets. Research is expanding beyond traditional applications to uncover novel roles for these compounds in chemical biology, particularly as selective modulators of enzyme activity.

A significant area of exploration is the development of selective inhibitors for ectonucleoside triphosphate diphosphohydrolases (ENTPDases), which are involved in pathological processes like thrombosis, inflammation, and cancer. rsc.orgresearchgate.net Specific sulfamoyl benzamide derivatives have been identified as potent and selective inhibitors for human NTPDase isoforms (h-NTPDase1, -2, -3, and -8) with inhibitory concentrations (IC₅₀) in the sub-micromolar range. nih.govrsc.org For example, one derivative was found to be a potent inhibitor of h-NTPDase3 with an IC₅₀ of 0.72 µM, while another selectively blocked h-NTPDase8 with an IC₅₀ of 0.28 µM. rsc.org These selective inhibitors are valuable tools for dissecting the specific roles of each enzyme isoform in cellular signaling pathways.

Other emerging applications include:

Glucokinase (GK) Activators: Novel sulfamoyl benzamides have been designed as allosteric activators of human glucokinase, an important target for type 2 diabetes therapeutics. thesciencein.org

Cannabinoid Receptor 2 (CB₂) Agonists: Lead optimization of sulfamoyl benzamides has led to the identification of potent and selective CB₂ agonists with potential applications in pain management. nih.gov

Antiprion Agents: Certain benzamide derivatives have shown the ability to inhibit the conversion of the normal prion protein (PrPᶜ) into its disease-causing form (PrPˢᶜ), making them attractive leads for treating prion diseases. nih.gov

Smoothened (SMO) Antagonists: Benzamide derivatives have been developed as potent antagonists of the SMO receptor, a key component of the Hedgehog signaling pathway implicated in some cancers. nih.gov

| Compound Class | Biological Target | Application | Key Finding (IC₅₀/Kᵢ) |

| Sulfamoyl Benzamides | h-NTPDase1, -3, -8 rsc.org | Anti-thrombosis, Anti-inflammation | 0.28 µM - 2.88 µM |

| N-(3-sulfamoylphenyl) Benzamides | Carbonic Anhydrase I/II nih.gov | Glaucoma, Hypertension | Kᵢ: 0.22 µM & 0.33 µM |

| Sulfamoyl Benzamides | Glucokinase (GK) thesciencein.org | Type 2 Diabetes | Activation fold: 2.03-2.09 |

| Sulfamoyl Benzamides | CB₂ Receptor nih.gov | Pain Management | Selective Agonism |

| Substituted Benzamides | Prion Protein (PrPᶜ) nih.gov | Prion Disease | Inhibition of PrPˢᶜ accumulation |

Advancements in High-Throughput Synthesis and Screening for Benzamide Derivatives

To explore the vast chemical space of benzamide derivatives efficiently, the fields of chemical synthesis and biological screening are increasingly turning to high-throughput automation. These technologies enable the rapid creation and evaluation of large libraries of compounds, accelerating the pace of drug discovery.

High-Throughput Synthesis (HTS): Modern synthetic approaches are moving away from traditional one-at-a-time synthesis to parallel and automated methods. Technologies like stopped-flow reactors integrated into continuous platforms allow for the synthesis of extensive combinatorial libraries in a highly accelerated timeframe. rsc.org For amide bond formations, which are central to producing benzamide libraries, these systems can test numerous combinations of starting materials (e.g., benzoic acids and amines) with various coupling agents under different reaction conditions, completing hundreds of reactions in a matter of days. rsc.org This "direct-to-biology" approach, where compounds are synthesized in 384-well plates and screened as crude products, allows for rapid iterative design-make-test cycles. semanticscholar.org Automation, including robotic liquid handlers that use acoustic energy to transfer nanoliter volumes, facilitates the creation of thousands of unique molecules in a single day. octant.bio